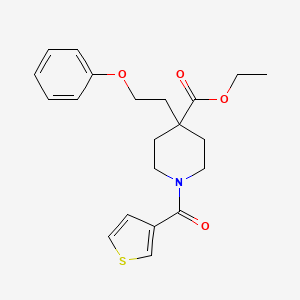
N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as BRD0705, is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent.
Mechanism of Action
N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide exerts its effects through the inhibition of specific enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). COX-2 is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2, N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide reduces the production of prostaglandins and therefore reduces inflammation. HDACs are enzymes involved in the regulation of gene expression. By inhibiting HDACs, N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide can alter gene expression patterns and potentially affect disease progression.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have anti-inflammatory effects in various models of inflammation, including models of arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been found to induce cell death in cancer cells through a process called apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide in lab experiments is its specificity for COX-2 and HDACs, which allows for targeted inhibition of these enzymes. Additionally, N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have low toxicity in animal studies. However, one limitation of using N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
Future research on N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide could focus on its potential as a therapeutic agent in specific diseases, such as cancer and inflammation. Additionally, further studies could investigate the mechanisms underlying N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide's effects on gene expression and apoptosis. Finally, efforts could be made to improve the solubility of N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide in aqueous solutions, which would increase its usefulness in experimental settings.
Synthesis Methods
N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide can be synthesized using a multistep process involving the reaction of 4-bromo-3-methylphenol with 2-bromo-3,5-dimethylisoxazole, followed by the addition of a carboxamide group. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been studied for its potential as a therapeutic agent in various diseases, including cancer and inflammation. It has been shown to have anti-inflammatory effects by inhibiting the activity of specific enzymes involved in the inflammatory response. Additionally, N-(4-bromo-3-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-7-6-10(4-5-11(7)14)15-13(17)12-8(2)16-18-9(12)3/h4-6H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYFJFBLYCFQCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(ON=C2C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5221760.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5221766.png)
![4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile](/img/structure/B5221772.png)
![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5221783.png)

![5-chloro-N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5221805.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide](/img/structure/B5221809.png)

![3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5221817.png)
![N-(2-furylmethyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B5221818.png)
![2-(methylthio)-4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5221826.png)
![4-bromo-N-{[(4-{[(4-methoxy-1,2,5-thiadiazol-3-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B5221833.png)
![2-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5221839.png)
![4-methyl-N-(2-methyl-5-nitrophenyl)-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5221846.png)